

1-Butyl-4-methylpyridinium chloride CAS number 112400-86-9

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Compound of Interest

Compound Name:	1-Butyl-4-methylpyridinium chloride
Cat. No.:	B058593

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An In-depth Technical Guide to **1-Butyl-4-methylpyridinium chloride** (CAS: 112400-86-9)

Introduction: Beyond the CAS Number

1-Butyl-4-methylpyridinium chloride, [B4MPY]Cl, is a pyridinium-based ionic liquid (IL) that has garnered significant interest for its unique physicochemical properties. Unlike traditional volatile organic solvents, [B4MPY]Cl exhibits low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.^[1] These characteristics position it as a versatile tool in various scientific domains, from organic synthesis and electrochemistry to materials science and even applications with biological relevance.^{[1][2][3]}

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just what to do but why specific choices are made in its synthesis and application. We will explore the causality behind its function, ensuring that the protocols described are robust and self-validating.

Core Physicochemical Properties

The utility of [B4MPY]Cl is fundamentally derived from its physical and chemical characteristics. A summary of these properties, compiled from authoritative sources, is presented below for rapid reference. The variance in melting point highlights the importance of purity, as even minor impurities can influence the crystalline structure and thermal behavior of ionic liquids.

Property	Value	Source(s)
CAS Number	112400-86-9	[1] [4] [5]
Molecular Formula	C ₁₀ H ₁₆ CIN	[1] [4] [5]
Molecular Weight	185.69 g/mol	[1] [5] [6]
Appearance	White to light yellow solid; powder or crystals	[1] [6]
Melting Point	155-162 °C	[1] [6] [7] [8]
Purity	≥97% to ≥99% (technique-dependent, e.g., HPLC)	[1] [4] [6]
Solubility	Soluble in water	[7]
Synonyms	N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride, 4MBPCl	[4] [5] [6]

Synthesis and Purification: A Validated Protocol

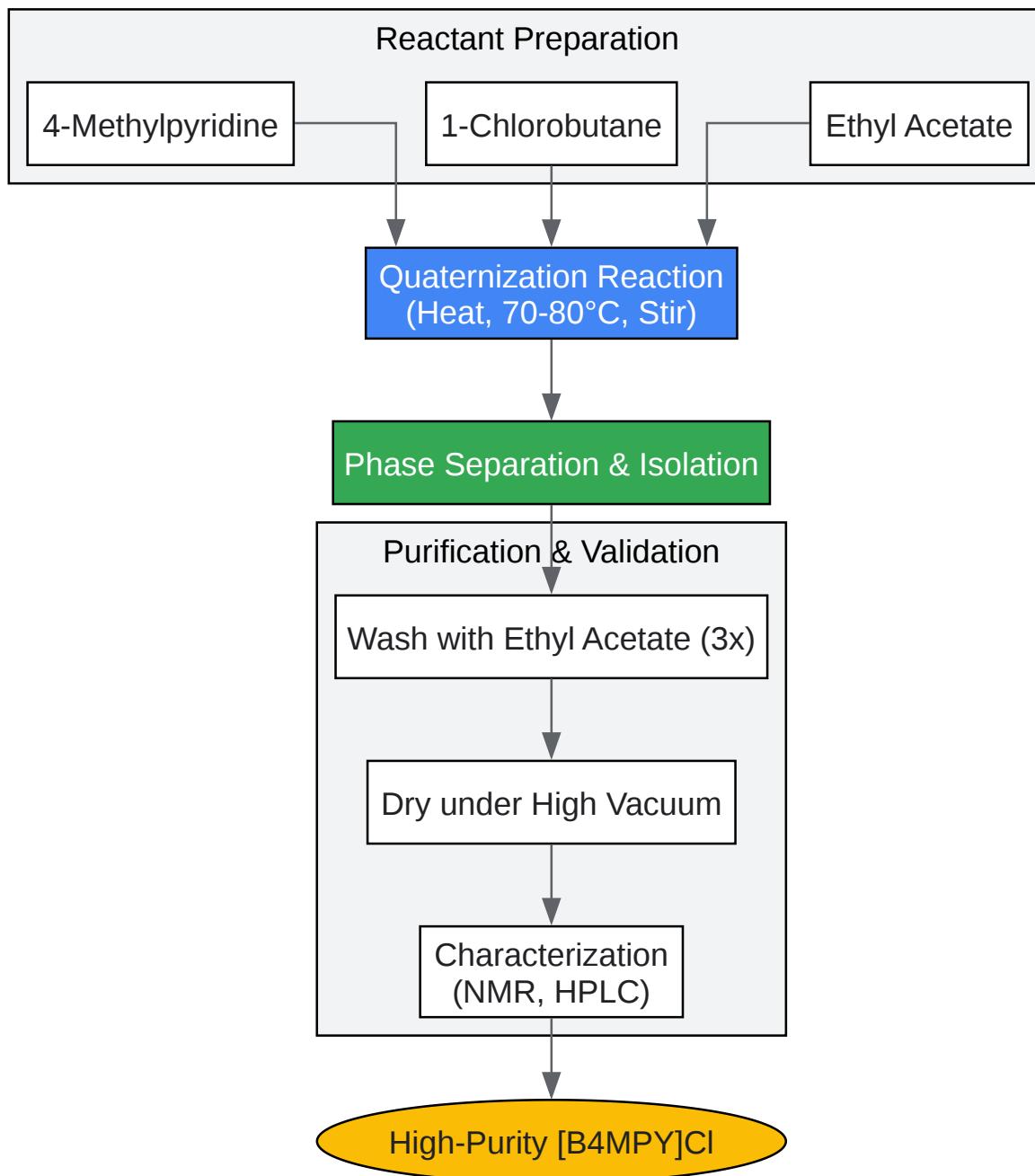
The synthesis of [B4MPY]Cl is typically achieved via a quaternization reaction, a cornerstone of amine chemistry. The protocol described here is a robust, field-proven method adapted from established procedures, designed for high purity and yield.[\[9\]](#)[\[10\]](#) The self-validating nature of this protocol lies in the clear phase separation of the product and the subsequent purification steps that ensure removal of unreacted starting materials.

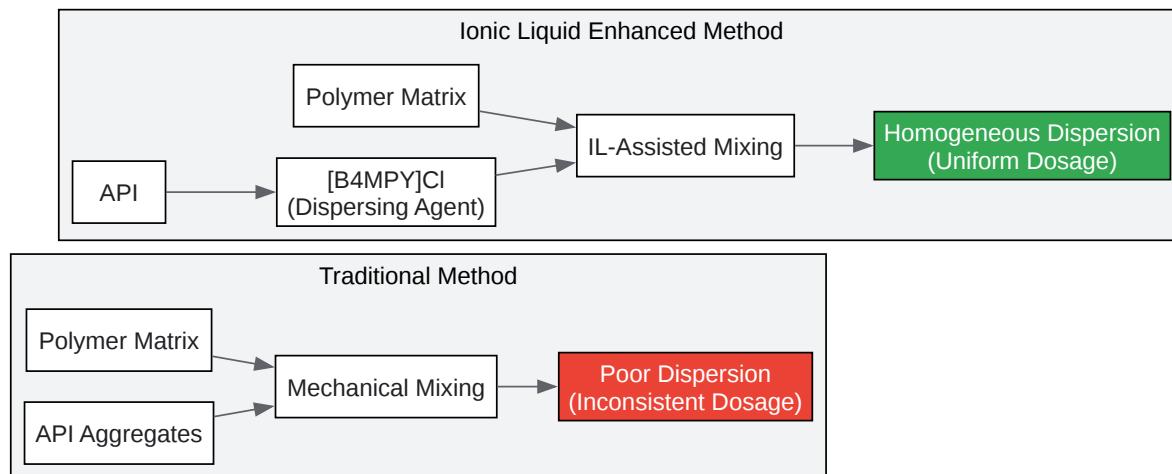
Experimental Protocol: Synthesis of [B4MPY]Cl

- Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (4-picoline) in ethyl acetate. A 1:1 molar ratio of the pyridine to the alkylating agent is standard.
 - Expert Insight: Ethyl acetate is a judicious choice of solvent. It effectively dissolves the starting materials but not the resulting ionic liquid product, which is significantly more polar. This differential solubility is the key to a simplified workup, as the product will precipitate or form a separate liquid phase upon formation.[\[9\]](#)

- **Alkylation Reaction:** To the stirred solution, slowly add an equimolar amount of 1-chlorobutane.
- **Reaction Execution:** Heat the reaction mixture to 70-80 °C and maintain stirring for an extended period, typically 24-72 hours, to drive the reaction to completion.[9] The progress can be monitored by observing the formation of a second, denser layer or a crystalline precipitate, which is the crude [B4MPY]Cl product.
- **Product Isolation:** After cooling the mixture to room temperature, the product phase (liquid or solid) is separated from the ethyl acetate supernatant. A separatory funnel is ideal if the product is a liquid; decantation or filtration can be used for a solid.
 - **Expert Insight:** This phase separation is the primary purification step. The ethyl acetate layer will contain unreacted 4-methylpyridine, 1-chlorobutane, and non-polar impurities.
- **Purification and Validation:**
 - Wash the isolated product layer three times with fresh ethyl acetate to thoroughly remove residual starting materials.[9]
 - Dry the washed product under high vacuum to remove any remaining volatile solvent. The resulting product may be a viscous liquid or a solid.[9]
 - For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate) may be performed.
 - Final purity should be confirmed using analytical techniques such as ^1H NMR spectroscopy to verify the chemical structure and HPLC to quantify purity.[11]

Synthesis Workflow Visualization





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